1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C18H22N2O2S. It is a piperazine derivative, characterized by the presence of a benzenesulfonyl group and a 2,5-dimethylphenyl group attached to the piperazine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
1-(Benzenesulfonyl)piperazine: Lacks the 2,5-dimethylphenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the benzenesulfonyl and 2,5-dimethylphenyl groups. This combination enhances its reactivity and binding properties, making it a valuable compound in research and industrial applications.
Biological Activity
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 318.44 g/mol
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Notably, it has been shown to modulate pathways involved in inflammatory responses and may act as an immunomodulator.
Key Mechanisms:
- NF-κB Activation : Studies have indicated that derivatives of this compound can activate NF-κB in response to stimuli such as lipopolysaccharide (LPS), enhancing the release of pro-inflammatory cytokines from immune cells .
- Antiviral Activity : Analogues have demonstrated significant antiviral properties against viruses like chikungunya, indicating a potential role in antiviral drug development .
Biological Activity Data
Recent studies have provided insights into the biological activities associated with this compound and its analogues. The following table summarizes key findings related to its biological effects:
Case Studies
Several case studies highlight the compound's potential applications:
- Immunomodulatory Effects :
- Antiviral Research :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBUPKWAYYSXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.